Carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester

Description

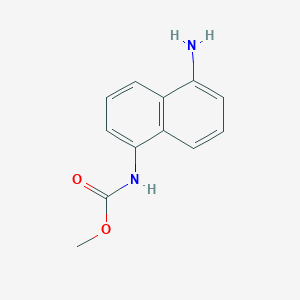

Carbamic acid esters (carbamates) are a class of organic compounds characterized by a carbamate group (–O–CO–N–). The compound Carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester features a methyl ester group attached to a carbamate backbone, with a 5-amino-substituted naphthalenyl aromatic system. This structure confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity (due to the amino group) and aromatic π-π interactions (from the naphthalene moiety).

Properties

CAS No. |

147169-86-6 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

methyl N-(5-aminonaphthalen-1-yl)carbamate |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)14-11-7-3-4-8-9(11)5-2-6-10(8)13/h2-7H,13H2,1H3,(H,14,15) |

InChI Key |

UJXIWSYYTZWNSQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CC=CC2=C1C=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

One-Pot Reaction: A common method for synthesizing carbamates involves the reaction of carbonylimidazolide with a nucleophile in water.

Carbamoylation: Another method involves the reaction of arylamines with carbon dioxide in the presence of a base such as DBU, followed by dehydration using activated sulfonium reagents to form the corresponding isocyanate.

Transcarbamoylation: This method uses methyl carbamate as a carbamoyl donor in the presence of a tin catalyst.

Industrial Production Methods: Industrial production of methyl (5-aminonaphthalen-1-yl)carbamate typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl (5-aminonaphthalen-1-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: Oxidized derivatives of the naphthalene ring.

Reduction: Reduced forms of the carbamate group.

Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

Pharmaceutical Applications

Carbamic acid derivatives are widely studied for their biological activities, particularly in medicinal chemistry. This specific compound may serve as:

- Precursor in Drug Formulations : Its unique structure allows it to act as an intermediate in synthesizing various pharmaceutical agents.

- Active Ingredient : Due to its potential biological effects, it may be utilized directly in drug formulations targeting specific diseases.

Case Study: Anticancer Activity

Research has indicated that compounds with naphthalene moieties exhibit significant anticancer properties. A study focused on the synthesis of carbamate derivatives demonstrated that carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester exhibited cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation.

Agricultural Applications

In agriculture, carbamic acid derivatives are primarily used as pesticides due to their insecticidal properties.

- Insecticides : The compound can be formulated into products that effectively combat various pests. Its mechanism typically involves the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent pest mortality.

Data Table: Comparison of Carbamate Insecticides

| Compound Name | Active Ingredient | Application Type | Efficacy |

|---|---|---|---|

| This compound | Methyl carbamate derivative | Insecticide | High |

| 5-Methylcarbamate | 5-Methylcarbamate | Fungicide | Moderate |

| 4-Nitrophenyl carbamate | 4-Nitrophenyl carbamate | Herbicide | Low |

Environmental Impact and Safety

While carbamic acid derivatives are effective in their applications, their environmental impact must be considered. Studies have shown that certain carbamates can degrade into harmful byproducts in soil and water systems. Regulatory bodies monitor these compounds closely to ensure they meet safety standards for human health and environmental protection.

Mechanism of Action

The mechanism of action of methyl (5-aminonaphthalen-1-yl)carbamate involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Key Observations :

- Naphthalenyl vs. Phenyl : The naphthalenyl system provides a larger aromatic surface area compared to phenyl, likely enhancing interactions with biological targets (e.g., enzyme active sites) .

- Ester Group : Methyl esters generally exhibit faster hydrolysis rates than ethyl or bulky esters (e.g., isopropyl), impacting metabolic stability .

Pharmacological Activity

Carbamates are widely studied for their enzyme-inhibitory and receptor-binding properties.

Key Observations :

- Amino-Substituted Carbamates: The 5-amino group may enhance binding to targets like AChE or kinases, similar to physostigmine derivatives .

- ACC2 Inhibitors: Methyl carbamates with thiazolyl substituents (e.g., A-908292) demonstrate metabolic regulation, though enantiomer-specific off-target effects (e.g., PPAR-α activation) are noted .

- Toxicity Profile: Ethyl carbamates are uniquely carcinogenic due to metabolic activation, whereas methyl and bulky esters (e.g., isopropyl) show lower toxicity .

Key Observations :

- Ester Group Influence: Ethyl esters are uniquely hazardous due to carcinogenic metabolites, whereas methyl esters are generally safer .

Biological Activity

Carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester, also known as N-(5-amino-1-naphthalenyl) carbamate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with an amino group and a carbamate functional group. This unique structure is significant for its interaction with biological targets.

Biological Activities

1. Anticancer Activity

Research indicates that carbamic acid derivatives, including (5-amino-1-naphthalenyl)-methyl ester, exhibit promising anticancer properties. A study highlighted the synthesis of various naphthalene derivatives that were evaluated for their cytotoxic effects against cancer cell lines. The results demonstrated that certain derivatives showed significant inhibition of cell proliferation, suggesting a potential mechanism for anticancer activity through apoptosis induction and cell cycle arrest .

2. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For instance, structure-based design approaches have identified that modifications in the naphthalene structure can enhance potency against particular targets such as proteases. The presence of the amino group plays a crucial role in increasing binding affinity to these enzymes .

Case Studies

Case Study 1: Antitumor Activity

A series of experiments were conducted using (5-amino-1-naphthalenyl)-methyl ester on various cancer cell lines, including breast and lung cancer. The compound demonstrated IC50 values in the low micromolar range, indicating effective cytotoxicity. The mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways in cancer cells .

Case Study 2: QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been performed to predict the biological activity of carbamic acid derivatives. These studies utilized molecular descriptors derived from the chemical structure to correlate with biological activity data. The findings suggested that lipophilicity and electronic properties significantly influence the efficacy of these compounds .

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 2.3 | Apoptosis induction |

| Study 2 | A549 (Lung Cancer) | 1.8 | Oxidative stress |

Q & A

Q. What are the established synthetic pathways for Carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester?

The synthesis typically involves reacting 5-amino-1-naphthalenylamine with methyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions. The base neutralizes HCl generated during the reaction, driving the formation of the carbamate ester. Purification is achieved via recrystallization or column chromatography. Yields and purity depend on reaction temperature (often 0–25°C) and stoichiometric ratios (1:1.2 amine:chloroformate) .

Q. How can the purity and structural integrity of this compound be validated?

- Spectroscopic Methods :

- IR Spectroscopy : The carbamate carbonyl (C=O) stretch appears near 1700–1750 cm⁻¹. The amino group (NH₂) shows characteristic N-H stretches at 3300–3500 cm⁻¹ .

- NMR : H NMR reveals the methyl ester singlet (~δ 3.6–3.8 ppm) and aromatic protons (δ 6.5–8.5 ppm). C NMR confirms the carbamate carbonyl at ~155–160 ppm .

- Chromatography : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase assesses purity (>95% preferred for biological studies) .

Q. What are the key solubility and stability considerations for this compound?

The methyl ester enhances solubility in organic solvents (e.g., DMSO, chloroform) compared to the free carbamic acid. Stability tests under varying pH (e.g., 4.0–9.0 buffers) and temperatures (4°C, 25°C, −20°C) are recommended. Hydrolysis to the free acid occurs under strong acidic/basic conditions, requiring neutral storage .

Advanced Research Questions

Q. How does the 5-amino-naphthalene substituent influence reactivity compared to other carbamates?

The electron-rich amino group increases nucleophilicity at the aromatic ring, facilitating electrophilic substitution (e.g., halogenation). Comparative studies with non-amino analogs (e.g., methyl N-phenylcarbamate) show reduced reactivity in coupling reactions due to steric and electronic differences. Computational DFT analysis can map charge distribution and reactive sites .

Q. What experimental strategies optimize hydrolysis of the methyl ester to the free carbamic acid?

- Acidic Hydrolysis : Use 6M HCl at 60–80°C for 12–24 hours. Monitor via TLC for ester disappearance.

- Basic Hydrolysis : 2M NaOH in ethanol/water (1:1) under reflux. Neutralize with HCl to isolate the acid. Kinetic studies (e.g., LC-MS time-course analysis) reveal basic conditions proceed faster but risk decarboxylation .

Q. How can researchers design assays to evaluate biological activity (e.g., enzyme inhibition)?

- Target Selection : Prioritize enzymes with carbamate-binding pockets (e.g., acetylcholinesterase, proteases).

- Assay Setup : Use fluorogenic substrates (e.g., AMC-labeled peptides) in pH 7.4 buffer. Include controls (e.g., untreated enzyme, reference inhibitors).

- Data Analysis : Calculate IC₅₀ values via nonlinear regression. Confirm covalent binding via mass spectrometry or X-ray crystallography .

Q. What precautions are critical for safe handling in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential respiratory irritation (GHS H335).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.